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molecular formula C9H7ClFN B8578981 2-Chloro-3-ethyl-4-fluorobenzonitrile

2-Chloro-3-ethyl-4-fluorobenzonitrile

Cat. No. B8578981
M. Wt: 183.61 g/mol
InChI Key: LTFMOMPVVZUGDS-UHFFFAOYSA-N
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Patent
US08658693B2

Procedure details

The title compound is prepared by essentially following the procedure described in Preparation 1, using 2-chloro-4-fluoro-benzonitrile (12.2 g, 78.4 mmol), and iodoethane (18.4 g, 9.43 mL, 118 mmol). The crude product is purified on silica gel using 15-50% dichloromethane/hexanes to give the title compound as shiny white crystals (4.06 g, 28%). 1H-NMR (400 MHz, CDCl3) δ 7.54 (dd, J=5.6, 8.6 Hz, 1H), 7.07 (t, J=8.6 Hz, 1H), 2.85 (qd, J=7.5, 2.3 Hz, 2H), 1.19 (t, J=7.5 Hz, 3H).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9.43 mL
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].I[CH2:12][CH3:13]>>[Cl:1][C:2]1[C:9]([CH2:12][CH3:13])=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)F
Step Two
Name
Quantity
9.43 mL
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
CUSTOM
Type
CUSTOM
Details
described in Preparation 1
CUSTOM
Type
CUSTOM
Details
The crude product is purified on silica gel using 15-50% dichloromethane/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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